molecular formula C17H17ClN2O2 B2748261 3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol CAS No. 1007684-21-0

3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol

Numéro de catalogue B2748261
Numéro CAS: 1007684-21-0
Poids moléculaire: 316.79
Clé InChI: KIXCVUBYJLTICZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol, also known as CLZ, is a synthetic compound that has been studied for its potential use in scientific research. CLZ is a benzodiazepine receptor ligand, which means it binds to specific receptors in the brain and affects the activity of certain neurotransmitters.

Mécanisme D'action

3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol binds to the benzodiazepine receptor site on the GABA-A receptor complex, which enhances the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, resulting in a calming effect. This mechanism of action is similar to other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the activity of the HPA axis, which is involved in the stress response. This compound has been shown to have a high affinity for the benzodiazepine receptor site on the GABA-A receptor complex, which makes it a potent ligand for this receptor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol is that it has been shown to have a high affinity for the benzodiazepine receptor site on the GABA-A receptor complex, which makes it a potent ligand for this receptor. This makes it a useful tool for studying the function of this receptor in the brain. However, one limitation of this compound is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well understood.

Orientations Futures

There are several future directions for research on 3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol. One area of research could be to further investigate its potential as a treatment for anxiety disorders and insomnia. Another area of research could be to investigate its potential as a treatment for epilepsy and other neurological disorders. Additionally, further studies could be conducted to better understand the safety and efficacy of this compound in humans. Finally, research could be conducted to identify new ligands for the benzodiazepine receptor site on the GABA-A receptor complex, which could lead to the development of new treatments for anxiety disorders, insomnia, and other neurological disorders.

Méthodes De Synthèse

The synthesis of 3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The azide group is then reduced using palladium on charcoal to form 4-chlorobenzyl amine. This amine is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the isoxazole ring. The final step involves the reaction of the isoxazole with dimethylamine to form this compound.

Applications De Recherche Scientifique

3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, which makes it a potential candidate for the treatment of anxiety disorders and insomnia. This compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[(dimethylamino)methyl]-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-20(2)10-14-16(21)8-7-13-15(19-22-17(13)14)9-11-3-5-12(18)6-4-11/h3-8,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXCVUBYJLTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1ON=C2CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.